Enabling High-Affinity nAChR Ligands: The 6-Chloropyridazine Scaffold's Role in Achieving Nanomolar Potency
The 6-chloropyridazine moiety is a proven pharmacophore for achieving high binding affinity at nicotinic acetylcholine receptors (nAChRs). In a SAR study of compounds containing this moiety, all tested derivatives exhibited binding affinity (K_i) values in the nanomolar range against α4β2 nAChRs [1]. In contrast, analogous compounds lacking this specific chlorinated pyridazine substitution often show significantly lower affinity or altered pharmacological profiles, highlighting the critical role of this structural element for potency [2].
| Evidence Dimension | Binding affinity (K_i) to α4β2 nicotinic acetylcholine receptors |
|---|---|
| Target Compound Data | Nanomolar range (inferred from class of 6-chloropyridazin-3-yl derivatives) |
| Comparator Or Baseline | Compounds lacking the 6-chloropyridazine moiety |
| Quantified Difference | K_i shifts from micromolar or higher to nanomolar range |
| Conditions | In vitro receptor binding assay using rat brain homogenate with [3H]cytisine as a radioligand |
Why This Matters
The demonstrated potential for this compound's core to generate high-affinity CNS ligands justifies its selection as a lead-like scaffold over other heterocyclic building blocks for neurological target programs.
- [1] Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50319930: (1R,4R)-2-(6-chloropyridazin-3-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane. Affinity Data: Ki = 26 nM for α4β2 nAChR. View Source
